molecular formula C15H17NO B14445032 6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one CAS No. 75072-17-2

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B14445032
CAS No.: 75072-17-2
M. Wt: 227.30 g/mol
InChI Key: UQYXFJLCAJAMJQ-UHFFFAOYSA-N
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Description

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a benzyl group, an ethenyl group, and an azabicycloheptanone core. The compound’s structure and functional groups make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor molecule under specific conditions to form the azabicycloheptanone core. The benzyl and ethenyl groups are then introduced through subsequent reactions, such as alkylation and olefination.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale synthesis might use continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl and ethenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Azabicyclo[3.2.0]heptan-7-one: Shares the azabicycloheptanone core but lacks the benzyl and ethenyl groups.

    1-Benzyl-4-ethenylpiperidine: Similar functional groups but different core structure.

    6-Benzyl-1-azabicyclo[3.2.0]heptan-7-one: Lacks the ethenyl group.

Uniqueness

6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one is unique due to the combination of its bicyclic core and the presence of both benzyl and ethenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

75072-17-2

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

6-benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C15H17NO/c1-2-15-10-6-9-13(15)16(14(15)17)11-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2

InChI Key

UQYXFJLCAJAMJQ-UHFFFAOYSA-N

Canonical SMILES

C=CC12CCCC1N(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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